molecular formula C10H12BrClO B8027016 2-Bromo-4-butoxy-1-chlorobenzene

2-Bromo-4-butoxy-1-chlorobenzene

Cat. No.: B8027016
M. Wt: 263.56 g/mol
InChI Key: VGXKJUWQYNUJFR-UHFFFAOYSA-N
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Description

2-Bromo-4-butoxy-1-chlorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, chlorine, and butoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-butoxy-1-chlorobenzene typically involves the halogenation of a butoxy-substituted benzene derivative. One common method is the electrophilic aromatic substitution reaction, where a butoxybenzene derivative is treated with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-butoxy-1-chlorobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-4-butoxy-1-chlorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-butoxy-1-chlorobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the electron-donating butoxy group activates the benzene ring towards electrophilic attack, while the halogen atoms influence the regioselectivity of the reaction .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methoxy-1-chlorobenzene
  • 2-Bromo-4-ethoxy-1-chlorobenzene
  • 2-Bromo-4-propoxy-1-chlorobenzene

Uniqueness

2-Bromo-4-butoxy-1-chlorobenzene is unique due to the presence of the butoxy group, which can influence its reactivity and physical properties compared to other similar compounds. The length of the butoxy chain can affect the compound’s solubility, boiling point, and overall chemical behavior .

Properties

IUPAC Name

2-bromo-4-butoxy-1-chlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO/c1-2-3-6-13-8-4-5-10(12)9(11)7-8/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXKJUWQYNUJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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